5-[3-(Aminomethyl)phenyl]thiophene-2-carbonitrile
Description
5-[3-(Aminomethyl)phenyl]thiophene-2-carbonitrile is a thiophene-based carbonitrile derivative featuring an aminomethyl-substituted phenyl group at the 5-position of the thiophene ring. The aminomethyl group may enhance solubility and bioavailability compared to bulkier substituents, making it a candidate for further pharmacological exploration.
Properties
IUPAC Name |
5-[3-(aminomethyl)phenyl]thiophene-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2S/c13-7-9-2-1-3-10(6-9)12-5-4-11(8-14)15-12/h1-6H,7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKUJEKNJAMMGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(S2)C#N)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[3-(Aminomethyl)phenyl]thiophene-2-carbonitrile typically involves multiple steps. One common method starts with the reaction of thiophene-2-carbonitrile with an appropriate halogenated compound to introduce the aminomethyl group. This is often followed by amination reactions to attach the amino group to the phenyl ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using catalysts to improve yield and efficiency. The choice of solvents, temperature, and pressure are optimized to achieve the highest purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-[3-(Aminomethyl)phenyl]thiophene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the cyano group to an amine.
Substitution: Substitution reactions can introduce different substituents on the thiophene ring or the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various halogenating agents and nucleophiles are employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced amines, and various substituted thiophenes and phenyl rings.
Scientific Research Applications
Chemistry: In chemistry, 5-[3-(Aminomethyl)phenyl]thiophene-2-carbonitrile is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities. It may serve as a precursor for bioactive molecules or as a tool in studying biological pathways.
Medicine: The compound has shown promise in medicinal chemistry, where it is explored for its therapeutic potential. It may be used in the development of new drugs or as a lead compound for further modifications.
Industry: In industry, 5-[3-(Aminomethyl)phenyl]thiophene-2-carbonitrile is used in the production of materials with specific properties, such as conductive polymers or advanced coatings.
Mechanism of Action
The mechanism by which 5-[3-(Aminomethyl)phenyl]thiophene-2-carbonitrile exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
Key Differences :
- Sulfonyl-containing analogs (e.g., 23c , 23d , 29 ) exhibit stronger LOX inhibition but may suffer from metabolic instability due to their bulky sulfonamide groups .
Thiophene Carbonitriles in Heterocyclic Chemistry
Tetrahydrobenzo[b]thiophene Derivatives
- 2-(1,3-Dioxoisoindolin-2-yl)-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (12): Synthesis: Reflux in glacial acetic acid with phthalic anhydride (56% yield). Contrast: The tetrahydrobenzo[b]thiophene core increases rigidity but reduces reactivity compared to the simpler thiophene scaffold in the target compound.
Pyrazole-Thiophene Hybrids ()
- 5-Amino-1-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile (7d): Yield: 68.92%; m/z 371.1 [M+H]+; Active in antimicrobial assays. Comparison: The pyrazole-thiophene-carbonitrile framework introduces additional hydrogen-bonding sites, which may enhance target binding but complicate synthesis .
Biological Activity
5-[3-(Aminomethyl)phenyl]thiophene-2-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, alongside comparative analyses with similar compounds.
Chemical Structure and Properties
The compound features a thiophene ring substituted with an aminomethyl group and a carbonitrile group. Its structure can be represented as follows:
Biological Activity Overview
Research indicates that 5-[3-(Aminomethyl)phenyl]thiophene-2-carbonitrile exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains, particularly those resistant to conventional antibiotics.
- Anticancer Potential : Preliminary investigations suggest that it may inhibit the growth of certain cancer cell lines by inducing apoptosis.
- Enzyme Inhibition : The compound has been reported to inhibit specific enzymes, which could be relevant in therapeutic applications.
The mechanisms through which 5-[3-(Aminomethyl)phenyl]thiophene-2-carbonitrile exerts its effects include:
- Interaction with Biological Targets : The compound may interact with specific receptors or enzymes, altering their activity and leading to therapeutic effects.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways, leading to cell death.
Case Studies
- Antimicrobial Efficacy : A study conducted on methicillin-resistant Staphylococcus aureus (MRSA) demonstrated that derivatives of this compound exhibited potent antibacterial activity, suggesting its potential as a novel antibiotic agent .
- Cancer Cell Line Studies : Research involving various cancer cell lines indicated that treatment with 5-[3-(Aminomethyl)phenyl]thiophene-2-carbonitrile resulted in reduced cell viability and increased markers of apoptosis .
Comparative Analysis
The biological activity of 5-[3-(Aminomethyl)phenyl]thiophene-2-carbonitrile can be compared to other compounds with similar structures:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 5-(Phenyl)thiophene-2-carbonitrile | Moderate antimicrobial activity | Enzyme inhibition |
| 4-Aminobenzonitrile | Anticancer properties | Apoptosis induction |
| 1,2,4-Thiadiazole derivatives | Antimicrobial and anticancer effects | Receptor interaction |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
